molecular formula C9H16N2O B1435951 2-(Piperidin-4-yl)cyclopropane-1-carboxamide CAS No. 1856210-75-7

2-(Piperidin-4-yl)cyclopropane-1-carboxamide

Cat. No.: B1435951
CAS No.: 1856210-75-7
M. Wt: 168.24 g/mol
InChI Key: AMKIVPMPOIOXOM-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H16N2O It is a derivative of cyclopropane and piperidine, featuring a cyclopropane ring attached to a piperidine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)cyclopropane-1-carboxamide typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Cyclopropanation: The piperidine derivative undergoes cyclopropanation to form the cyclopropane ring.

  • Carboxamide Formation: The cyclopropane ring is then reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce alcohols or amines.

  • Substitution Products: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)cyclopropane-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Piperidin-4-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(Piperidin-4-yl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other piperidine derivatives with different substituents and functional groups.

  • Cyclopropane Derivatives: Cyclopropane compounds with various substituents and ring structures.

  • Carboxamide Derivatives: Other carboxamide compounds with different amine groups and side chains.

Uniqueness: What sets this compound apart is its specific combination of the cyclopropane ring, piperidine moiety, and carboxamide group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-piperidin-4-ylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-5-7(8)6-1-3-11-4-2-6/h6-8,11H,1-5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKIVPMPOIOXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 2
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 3
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 4
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 6
2-(Piperidin-4-yl)cyclopropane-1-carboxamide

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